molecular formula C4H4ClNO2S2 B8689152 4-Chlorothiophene-2-sulfonamide

4-Chlorothiophene-2-sulfonamide

Cat. No.: B8689152
M. Wt: 197.7 g/mol
InChI Key: VNYMMFINWSHARA-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-sulfonamide is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 4-position and a sulfonamide group (-SO₂NH₂) at the 2-position. Sulfonamide derivatives are widely studied for their pharmacological and material science applications, particularly due to their hydrogen-bonding capabilities and electronic effects imparted by substituents like chlorine .

Properties

Molecular Formula

C4H4ClNO2S2

Molecular Weight

197.7 g/mol

IUPAC Name

4-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C4H4ClNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8)

InChI Key

VNYMMFINWSHARA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Chlorothiophene-2-sulfonamide and related sulfonamide derivatives:

Compound Molecular Formula Core Structure Substituent Positions Key Features
This compound (Hypothetical) C₄H₃ClNO₂S₂ Thiophene 4-Cl, 2-SO₂NH₂ Combines electron-withdrawing Cl and sulfonamide groups; thiophene enhances π-conjugation.
5-Chlorothiophene-2-sulfonamide C₄H₃ClNO₂S₂ Thiophene 5-Cl, 2-SO₂NH₂ Positional isomer; Cl at 5-position alters electronic distribution and reactivity.
4-Chlorobenzenesulfonamide C₆H₅ClNO₂S Benzene 4-Cl, 1-SO₂NH₂ Aromatic benzene core; less π-conjugation than thiophene; common in drug synthesis.
N-(4-Chlorophenyl)thiophene-2-sulfonamide C₁₀H₈ClNO₂S₂ Thiophene + Benzene 2-SO₂NH₂ (thiophene), 4-Cl (benzene) Hybrid structure; potential for dual electronic effects from both rings.
N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide C₁₁H₁₃ClNO₃S Benzene + Acetamide 4-Cl (benzene), SO₂NHCOC(CH₃)₃ Bulky pivaloyl group; antiparallel N–H and C=O bonds influence crystal packing.

Structural and Electronic Comparisons

  • Hybrid structures like N-(4-Chlorophenyl)thiophene-2-sulfonamide combine the electronic effects of both aromatic systems, which may modulate solubility and biological activity .
  • Substituent Effects :

    • Chlorine at the 4-position (thiophene) vs. 5-position (thiophene) alters steric and electronic environments. For example, 5-Chlorothiophene-2-sulfonamide may exhibit distinct reactivity in nucleophilic substitution due to proximity between Cl and SO₂NH₂ .
    • Bulky substituents, such as the trimethylacetamide group in N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide, influence molecular conformation and hydrogen-bonding networks, affecting crystallinity and thermal stability .

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